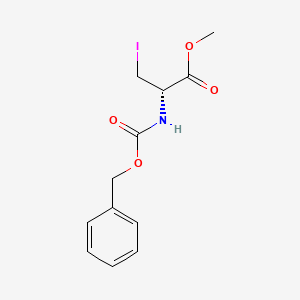
methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate is an organic compound with the molecular formula C12H14INO4 It is a derivative of propanoate, featuring an iodine atom and a phenylmethoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl (2S)-2-(phenylmethoxycarbonylamino)propanoate.
Iodination: The introduction of the iodine atom is achieved through an iodination reaction. This can be done using reagents like iodine (I2) and a suitable oxidizing agent, such as sodium iodide (NaI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2).
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane (CH2Cl2), at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring high yields, and maintaining purity standards. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding the corresponding deiodinated product.
Oxidation Reactions: Oxidative conditions can modify the phenylmethoxycarbonylamino group, leading to different oxidation products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium azide would yield the corresponding azide derivative, while reduction with lithium aluminum hydride would produce the deiodinated propanoate.
Scientific Research Applications
Methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to investigate its biological activity and potential therapeutic effects, including its interactions with biological targets.
Industrial Applications: It can be utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. The iodine atom and the phenylmethoxycarbonylamino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-(phenylmethoxycarbonylamino)propanoate: This compound lacks the iodine atom and serves as a precursor in the synthesis of methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate.
Methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate: A structurally similar compound with a different aromatic group, used in pharmaceutical research.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another related compound with different functional groups, used in synthetic organic chemistry.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. This uniqueness makes it valuable for specific applications in medicinal chemistry and synthetic organic chemistry, where the iodine atom can be leveraged for targeted modifications and interactions.
Properties
Molecular Formula |
C12H14INO4 |
|---|---|
Molecular Weight |
363.15 g/mol |
IUPAC Name |
methyl (2S)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C12H14INO4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)/t10-/m1/s1 |
InChI Key |
CADXRZVJHPSEOI-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CI)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C(CI)NC(=O)OCC1=CC=CC=C1 |
sequence |
X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(alphaS)-N-[[4-(Trifluoromethyl)phenyl]methylene]-alpha-[[(trimethylsilyl)oxy]methyl]benzenemethanamine](/img/structure/B1505442.png)

![2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1505446.png)
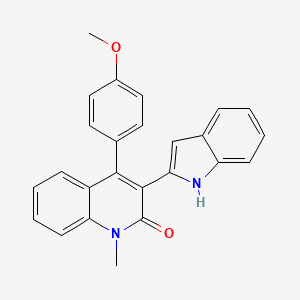

![6-Methyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1505449.png)
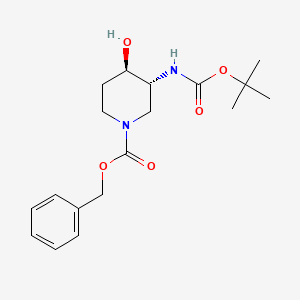
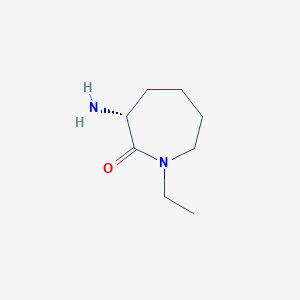
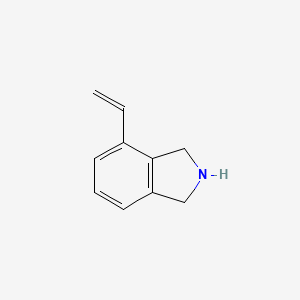
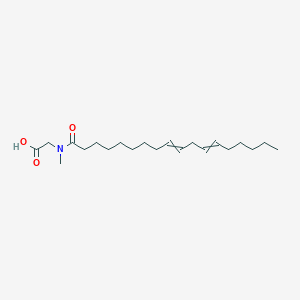
![N-[(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxo(114C)hexan-2-yl]acetamide](/img/structure/B1505459.png)

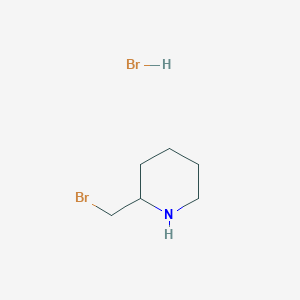
![N-(6-iodobenzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B1505466.png)
